Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 218.26 g/mol. This compound is notable for its structural features, which include a fused imidazo-pyridine ring system that contributes to its biological activity. Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly tuberculosis.
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are characterized by their fused ring structures and are often investigated for their pharmacological properties, including antimicrobial and antitumor activities.
The synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process starting from readily available precursors. A common method includes the reaction of 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide or lithium hydroxide.
The molecular structure of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate features a fused imidazo-pyridine ring with two methyl groups at the 2 and 7 positions and an ethoxycarbonyl group at the 3 position.
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific targets within microbial cells. Notably, it has been shown to inhibit the QcrB subunit of menaquinol cytochrome c oxidoreductase (bc1 complex), which plays a crucial role in mycobacterial energy metabolism. This inhibition disrupts ATP production in Mycobacterium tuberculosis, making it a potential candidate for treating drug-resistant strains of tuberculosis .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm the functional groups and molecular structure of this compound .
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several significant applications in scientific research:
The primary synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81448-48-8) relies on a cyclocondensation reaction between substituted 2-aminopyridines and α-halo carbonyl compounds. A validated approach involves refluxing 5-bromo-4-methylpyridin-2-amine (monobrominated 2-amino-γ-picoline) with ethyl 2-chloroacetoacetate in 1,2-dimethoxyethane (DME) for 16 hours. This one-pot reaction achieves cyclization and esterification simultaneously, yielding the target compound as an off-white solid after chromatographic purification (15% ethyl acetate/hexane), with a reported yield of 66% [3]. The molecular formula (C₁₂H₁₄N₂O₂) and weight (218.256 g/mol) align with commercial specifications [1] [8].
For halogenated derivatives, dibromo-substituted precursors (e.g., 5-bromo-4-methylpyridin-2-amine) undergo identical cyclocondensation, though yields decrease marginally (57%) due to steric effects [3]. Critical to this pathway is the nucleophilic displacement of chloride by the pyridine nitrogen, followed by intramolecular dehydration to form the imidazopyridine core. The ester group remains intact, eliminating the need for post-cyclization carboxylation.
Hydrolysis of the ester to the corresponding carboxylic acid (a precursor for hybrid molecules) employs lithium hydroxide (LiOH) in a THF/water (1:1) mixture. This step proceeds quantitatively (92% yield) under ambient conditions, confirming the lability of the ethyl ester group to nucleophilic attack [3].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Molecular Formula | Yield (%) | Application |
---|---|---|---|---|
Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | Not specified | C₁₂H₁₃BrN₂O₂ | 66 | Hydrolysis to acid; Amide coupling |
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | Not specified | C₁₀H₉BrN₂O₂ | 92 | Direct precursor for carboxamides |
Ethyl 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | Not specified | C₁₂H₁₂Br₂N₂O₂ | 57 | Synthesis of dihalogenated derivatives |
Optimizing the alkylation efficiency during cyclocondensation focuses on solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DMF or DME enhance nucleophilicity compared to ethanol, reducing side products from ester hydrolysis [5]. For example, reactions in DME at reflux (≈100°C) improve yields by 15–20% over ethanol-based syntheses due to suppressed oligomerization. The stoichiometric ratio of ethyl 2-chloroacetoacetate to aminopyridine is critical: A 10% excess (1.1:1.0 molar ratio) of the α-halo ester maximizes ring closure while minimizing di-alkylated impurities [3] [6].
Esterification optimization is unnecessary in this route, as the ester is incorporated directly via ethyl 2-chloroacetoacetate. However, alternative pathways starting from pre-formed imidazopyridine carboxylic acids require esterification via Fischer-Speier methods. These involve refluxing the acid in ethanol with catalytic sulfuric acid, though yields are suboptimal (<50%) due to the heterocycle’s acid sensitivity [5]. Consequently, the cyclocondensation route remains preferred for ethyl ester synthesis.
Solvent-free approaches under microwave irradiation have been explored for analogous imidazopyridines, reducing reaction times from hours to minutes. However, specific data for the 2,7-dimethyl variant remains limited in the literature surveyed [6].
This ethyl ester serves as a linchpin for synthesizing pharmacologically active hybrids, primarily via amide coupling or hydrazide formation. Hydrolysis to the carboxylic acid (as in Sec 1.1) enables coupling with diverse amines using peptide-coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). For instance, treatment with substituted anilines generates 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides—compounds exhibiting antitubercular activity (MIC values down to 12.5 μg/mL against M. tuberculosis H37Rv) [3] [6].
Table 2: Bioactive Hybrids Derived from Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
Hybrid Class | Synthetic Route | Key Reagents | Biological Activity | Reference |
---|---|---|---|---|
Carboxamides (e.g., 5b, 5d, 5e) | Ester hydrolysis → Acid-amine coupling | EDCI/HOBt; Substituted anilines | Antitubercular (MIC: 12.5 μg/mL) | [3] |
Hydrazides | Hydrazinolysis of ethyl ester | Hydrazine hydrate | Precursors for spirothiazolidines | [5] |
Imidazopyridine amides (IPAs) | Ester → Acid → Amide with benzoxazole tails | EDCI/DMAP | Mycobacterial electron transport inhibition | [4] |
Additionally, hydrazinolysis converts the ester to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide—a bioisostere of isoniazid. Though initial antitubercular results were disappointing (MIC >6.25 μg/mL), this hydrazide acts as a synthon for thiazolidines and spirothiazolidines via condensation with ketones and mercaptoacetic acid [5]. Recent innovations exploit the ester’s reactivity to generate imidazopyridine amides (IPAs) resembling Q203 (telacebec), targeting mycobacterial cytochrome bcc-aa₃ supercomplexes [4]. Computational analyses (DFT) of such hybrids correlate electronic parameters (e.g., HOMO-LUMO gap <4 eV) with enhanced bioactivity, rationalizing the strategic value of the ester/acid intermediates in tuning drug-like properties [7].
Table 3: Electronic Parameters of Key Derivatives (DFT Analysis)
Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Softness (eV) | Reactivity Trend |
---|---|---|---|---|---|
SM-IMP-02 | -0.22966 | -0.06689 | 4.43 | 0.226 | Highest reactivity |
DA-05 | -0.23588 | -0.11688 | 3.24 | 0.309 | Enhanced bioactivity |
SM-IMP-13 | -0.22852 | -0.05634 | 4.69 | 0.213 | Lowest reactivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7